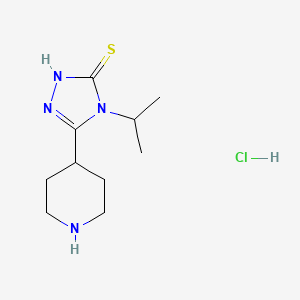

5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-4-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S.ClH/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWFDKJKXICOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-11-2 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-thiol Core

A common approach starts with the preparation of hydrazide derivatives, which are then reacted with methyl isothiocyanate under basic conditions to form the triazole-thiol nucleus. For example, refluxing a hydrazide intermediate with methyl isothiocyanate in methanol and sodium hydroxide at elevated temperatures (around 225 °C) for several hours leads to the formation of the 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol analog, which is closely related in structure and synthesis to the target compound.

Isopropyl Group Incorporation

The isopropyl (propan-2-yl) group at position 4 of the triazole ring is generally introduced through alkylation reactions or by using substituted precursors during the ring formation step. Specific synthetic routes utilize substituted hydrazides or alkylated intermediates to ensure the isopropyl group is correctly positioned.

Formation of Hydrochloride Salt

The final step involves acidification of the free base compound with hydrochloric acid to produce the hydrochloride salt. This step improves the compound's water solubility and stability, which is essential for further biological testing and pharmaceutical applications.

Representative Synthetic Route Example

Research Findings on Preparation Efficiency and Purity

- The stepwise synthesis yields are generally high (70-90%) for each stage, ensuring an efficient overall process.

- Purity of the final hydrochloride salt is typically ≥95%, suitable for pharmaceutical research and enzyme inhibition assays.

- The reaction conditions such as temperature, solvent choice, and pH control are critical for optimizing yield and purity.

- Spectroscopic methods including IR, 1D-NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the piperidine moiety.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, or acylating agents can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.

Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the piperidine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

- CAS No.: 1269151-11-2

- Molecular Formula : C₁₁H₂₂ClN₄S

- Molecular Weight : 278.84 g/mol

This heterocyclic compound features a 1,2,4-triazole core substituted with a piperidin-4-yl group at position 5, a propan-2-yl group at position 4, and a thiol (-SH) group at position 3, protonated as a hydrochloride salt. Its structural complexity and sulfur-containing moiety make it a candidate for diverse pharmacological applications, including antimicrobial and anti-inflammatory research .

Physicochemical Properties :

- Solubility : Likely polar due to the hydrochloride salt and hydrophilic piperidine ring.

- Stability : The thiol group may confer redox sensitivity, requiring inert storage conditions (e.g., argon/vacuum packaging) .

- Availability : Supplied by American Elements and CymitQuimica in bulk and research quantities (purity up to 99.999%) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the 4H-1,2,4-triazole-3-thiol family, where substituent variations significantly influence biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Alkyl vs. Aryl Substituents : Bulky groups (e.g., propan-2-yl) increase membrane permeability but may reduce solubility. Aryl substituents (e.g., 4-chlorophenyl) enhance target specificity in enzyme inhibition .

- Thiol vs. Oxadiazole : Replacement of thiol with oxadiazole (e.g., 3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole) shifts activity toward kinase inhibition due to altered hydrogen-bonding capacity .

Antimicrobial Activity

- Analog Comparison: 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol showed low acute toxicity (LD₅₀ > 2000 mg/kg) and broad-spectrum antifungal activity .

Cytotoxic Potential

- Schiff Base Derivatives: Compounds like 5-(dec-9-en-1-yl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibit cytotoxicity against cancer cell lines (IC₅₀: 12–45 µM), attributed to the fluorobenzylidene group’s electron-withdrawing effects .

Biological Activity

5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a triazole ring and a piperidine moiety, which contribute to its biological activity. The presence of a thiol group enhances its reactivity and ability to interact with various biological targets.

- Molecular Formula : C10H19ClN4S

- Molecular Weight : 262.8 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes and microbial growth. The compound's triazole ring can interact with enzymes and proteins, while the thiol group can form covalent bonds with cysteine residues in proteins.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism involves the disruption of microbial cell wall synthesis and function.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Effective against Staphylococcus aureus |

| Gram-negative | Effective against Escherichia coli |

| Fungal | Effective against Candida albicans |

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxicity of this compound using the MTT assay on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(Thiosemicarbazide)-1H-triazole derivatives | Varies | Different biological activity profile |

| 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | C7H7N5S | More polar due to amino group |

| 5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-triazole-3-thiol | C12H20N4S | Contains additional ethylene group |

The combination of piperidine and isopropyl groups in this compound enhances its chemical reactivity and biological activities compared to these similar compounds .

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for EN 374 compliance) and full-body protective clothing resistant to chemical permeation. Use N100 (US) or P3 (EN 143) respirators if ventilation is insufficient .

- Emergency Measures : In case of skin contact, immediately remove contaminated clothing and wash with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use dry powder or CO₂ fire extinguishers for combustion incidents .

- Environmental Controls : Work in a fume hood to prevent inhalation of dust/particulates and avoid drainage contamination .

Q. Which spectroscopic and chromatographic methods validate the structural integrity and purity of this compound?

- Methodological Answer :

- ¹H-NMR and LC-MS : Use ¹H-NMR (400 MHz, DMSO-d₆) to confirm proton environments, focusing on the piperidinyl (δ 1.5–2.8 ppm) and triazole-thiol (δ 13.5–14.0 ppm) signals. LC-MS (ESI+) with a C18 column and acetonitrile/water gradient (0.1% formic acid) confirms molecular weight ([M+H]+ ~ 233.7) and purity (>95%) .

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

Q. How can researchers optimize synthetic routes to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Optimize cyclocondensation of thiocarbazides with isopropyl isocyanate under reflux (110°C, 8–12 hrs) in ethanol. Monitor pH (6.5–7.0) to prevent byproduct formation .

- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water (1:3) to isolate crystals .

Advanced Questions

Q. How can computational methods predict the compound’s biological activity or molecular interactions?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases). Use PyMOL for visualization, focusing on hydrogen bonds between the triazole-thiol group and active-site residues .

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set calculates electrostatic potential surfaces to identify reactive sites (e.g., sulfur atom for nucleophilic attack) .

- ADME Prediction : SwissADME predicts bioavailability (Lipinski’s Rule of 5) and blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

- Methodological Answer :

- Experimental Determination :

- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λmax ~ 260 nm .

- Thermal Stability : Use differential scanning calorimetry (DSC) at 10°C/min under N₂ to identify decomposition temperatures .

- Literature Cross-Validation : Compare data across peer-reviewed journals and prioritize studies with detailed experimental setups (e.g., solvent purity, calibration standards) .

Q. What methodologies address conflicting toxicity classifications (e.g., GHS Category 2 vs. 3 for skin irritation)?

- Methodological Answer :

- In Vitro Assays : Use reconstructed human epidermis (RhE) models (EpiDerm™) to assess skin irritation per OECD TG 438. Measure IL-1α release as an inflammation marker .

- In Vivo Alternatives : Zebrafish embryo toxicity tests (LC₅₀) provide comparative data without mammalian testing .

- Meta-Analysis : Aggregate SDS data from multiple suppliers (e.g., Aladdin, Kishida) and apply weight-of-evidence approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.